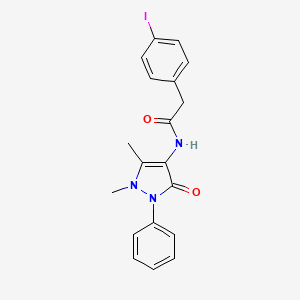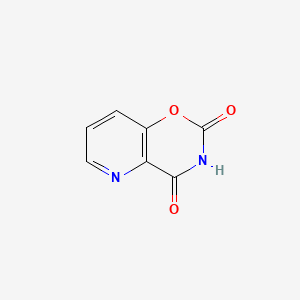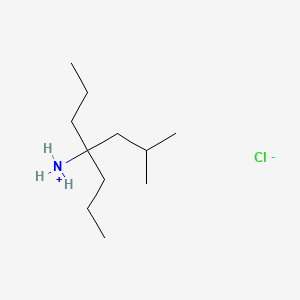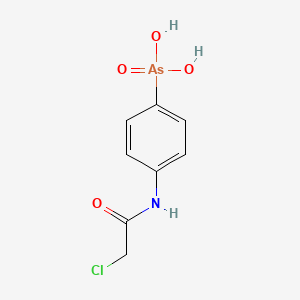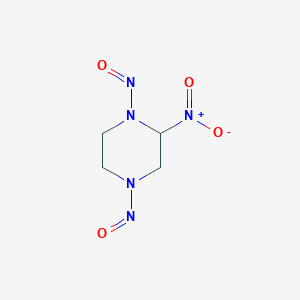
2-Nitro-1,4-dinitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-1,4-dinitrosopiperazine is a chemical compound with the molecular formula C4H8N4O4 It is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
The synthesis of 2-Nitro-1,4-dinitrosopiperazine typically involves the nitration of piperazine derivatives. One common method includes the reaction of piperazine with nitric acid under controlled conditions to introduce nitro groups at specific positions on the ring. The reaction conditions, such as temperature, concentration of nitric acid, and reaction time, are carefully optimized to achieve the desired product. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved .
Análisis De Reacciones Químicas
2-Nitro-1,4-dinitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. .
Aplicaciones Científicas De Investigación
2-Nitro-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to induce nasopharyngeal carcinoma in experimental models
Mecanismo De Acción
The mechanism of action of 2-Nitro-1,4-dinitrosopiperazine involves its interaction with specific molecular targets and pathways. It has been shown to induce the expression of heat shock protein 70 (HSP70) and mucin 5B, which are involved in nasopharyngeal tumorigenesis. The compound’s ability to induce these proteins suggests its role in cellular stress responses and tumor development .
Comparación Con Compuestos Similares
2-Nitro-1,4-dinitrosopiperazine can be compared with other nitro and nitroso derivatives of piperazine, such as:
1,4-Dinitrosopiperazine: Similar in structure but lacks the nitro group.
N-Nitrosopiperazine: Contains only one nitroso group.
2,3-Dimethyl-1,4-dinitrosopiperazine: A methylated derivative with different chemical properties. The uniqueness of this compound lies in its specific nitro and nitroso substitutions, which confer distinct chemical reactivity and biological activity
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in scientific research.
Propiedades
Número CAS |
40317-19-9 |
|---|---|
Fórmula molecular |
C4H7N5O4 |
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
2-nitro-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C4H7N5O4/c10-5-7-1-2-8(6-11)4(3-7)9(12)13/h4H,1-3H2 |
Clave InChI |
CWYYXFJVWOEICO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1N=O)[N+](=O)[O-])N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
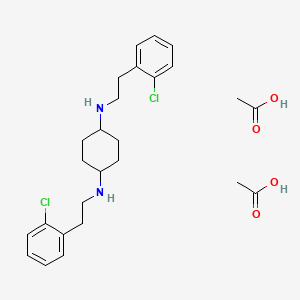
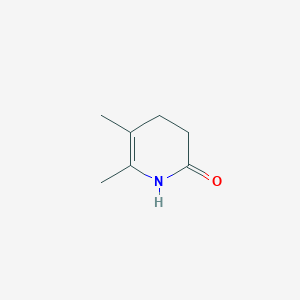
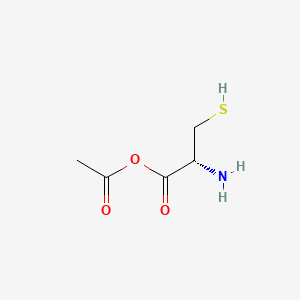

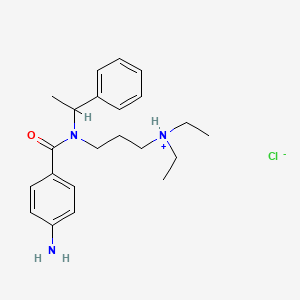
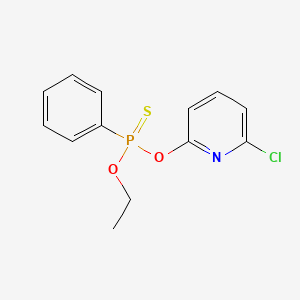
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)

